Cas no 1261665-90-0 (4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid)

4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid
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- インチ: 1S/C11H5Cl3O2S/c12-7-3-9(14)8(13)2-6(7)5-1-10(11(15)16)17-4-5/h1-4H,(H,15,16)
- InChIKey: YHFUNPWDYNEETC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1=CSC(C(=O)O)=C1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 65.5
- 疎水性パラメータ計算基準値(XlogP): 5
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013026991-500mg |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013026991-250mg |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013026991-1g |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 1g |
$1519.80 | 2023-09-03 |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acidに関する追加情報
Comprehensive Overview of 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid (CAS 1261665-90-0)
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid (CAS 1261665-90-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene-carboxylic acid derivative features a unique molecular structure combining a trichlorophenyl group with a thiophene ring, making it valuable for various applications. Researchers frequently search for "CAS 1261665-90-0 properties" or "synthesis of 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid," reflecting its importance in synthetic chemistry.
The compound's molecular formula is C11H5Cl3O2S, with a molecular weight of 303.58 g/mol. Its structural features include a carboxylic acid functional group attached to the thiophene ring, which enhances its reactivity in organic transformations. The presence of three chlorine atoms on the phenyl ring contributes to its electron-withdrawing properties, a characteristic often explored in "electron-deficient aromatic systems" research. Current trends in medicinal chemistry highlight the growing interest in "halogenated thiophene derivatives" as potential building blocks for drug discovery.
In pharmaceutical applications, 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid serves as a key intermediate for developing novel therapeutic agents. Its structural motif appears in studies targeting "small molecule inhibitors" and "kinase modulation," particularly in inflammation and oncology research. The compound's biaryl-like structure mimics certain pharmacophores found in FDA-approved drugs, making it valuable for "structure-activity relationship (SAR) studies." Recent publications have investigated its derivatives in context of "targeted protein degradation" strategies, a hot topic in drug development circles.
Material scientists value this compound for its potential in "organic electronic materials" development. The conjugated system formed by the thiophene and phenyl rings, combined with chlorine substituents, influences charge transport properties relevant to "organic semiconductors" and "photovoltaic materials." Researchers examining "molecular engineering for OLEDs" often explore such halogenated heterocycles to tune electronic characteristics. The carboxylic acid group further enables polymer conjugation, addressing the growing demand for "functionalized π-conjugated systems."
Synthetic approaches to CAS 1261665-90-0 typically involve cross-coupling reactions between appropriately substituted thiophene and phenyl precursors. Modern methods emphasize "atom-economical synthesis" and "catalytic C-H functionalization," aligning with green chemistry principles. The compound's purification often utilizes "recrystallization techniques" from suitable solvents, with researchers frequently searching for "solubility data for 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid." Analytical characterization employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis.
The commercial availability of 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid has increased in response to research demand, with suppliers offering it as a "high-purity research chemical." Current market trends show growing procurement for "custom synthesis building blocks" and "medicinal chemistry intermediates." Storage recommendations typically suggest "ambient to cool conditions" in tightly sealed containers, with stability data indicating good shelf life when protected from moisture and light.
Environmental and handling considerations for this compound follow standard laboratory safety protocols. While not classified as hazardous under most regulatory frameworks, proper "chemical handling procedures" should be observed. Researchers often inquire about "biodegradation of halogenated aromatics" and "green alternatives" in synthetic pathways, reflecting broader sustainability trends in chemical research.
Future research directions for CAS 1261665-90-0 may explore its potential in "covalent inhibitor design" or as a component in "metal-organic frameworks (MOFs)." The compound's versatility ensures continued relevance across multiple disciplines, from "chemical biology probes" to "advanced material precursors." As synthetic methodologies advance, particularly in "late-stage functionalization" techniques, new derivatives of this scaffold will likely emerge with tailored properties for specific applications.
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